![molecular formula C18H23ClN4O2S B2685614 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide CAS No. 921469-67-2](/img/structure/B2685614.png)
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, thiazol-urea derivatives have been synthesized based on the structure-activity relationship of compounds such as Sorafenib and Quizartinib . The synthesis involved the use of commercially available 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone and thiourea in absolute ethanol .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Potential Dual C-RAF/FLT3 Inhibitors
Thiazolyl-urea derivatives, such as the compound , have been designed and synthesized with the aim of improving the druggability of target compounds . Among them, a compound exhibited significant anti-hepatocellular carcinoma activity, especially against HepG2 cells . This compound effectively inhibited C-RAF/FLT3 kinases , which are critical for cell signaling and growth in cancer cells.
Anti-Hepatocellular Carcinoma Activity
The compound has shown promising results in inhibiting the rapid proliferation of HepG2 cells . It also exerted marked migration inhibitory effects on these cells .
Cell Cycle Arrest Inducer
This compound has been found to induce cell cycle arrest in the G2/M phase, leading to cell apoptosis . This is a crucial step in the treatment of cancer, as it prevents the uncontrolled growth of cancer cells.
Improved Druggability
The compound has been designed to have more aqueous solubility than Sorafenib , a kinase inhibitor used in the treatment of cancer. This improved druggability could potentially lead to better drug delivery and efficacy.
Antioxidant Properties
Thiazole derivatives have been found to act as antioxidants . While the specific antioxidant activity of this compound is not mentioned, it’s possible that it shares this property with other thiazole derivatives.
Analgesic and Anti-inflammatory Properties
Thiazole derivatives have also been found to have analgesic and anti-inflammatory properties . Again, while the specific activity of this compound is not mentioned, it’s possible that it shares these properties with other thiazole derivatives.
Antimicrobial and Antifungal Properties
Thiazole derivatives have been found to have antimicrobial and antifungal properties . It’s possible that this compound could also have these properties.
Antiviral Properties
Thiazole derivatives have been found to have antiviral properties . It’s possible that this compound could also have these properties.
Mechanism of Action
Target of action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs
Mode of action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have antitumor and cytotoxic activity
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects
Result of action
The molecular and cellular effects of thiazole derivatives can vary widely depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have antitumor and cytotoxic activity
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N,N-dipropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-3-9-23(10-4-2)16(24)11-15-12-26-18(21-15)22-17(25)20-14-7-5-13(19)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFKEUGFVDNAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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